3-Methyl-1H-Indole-d8
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Overview
Description
3-Methyl-1H-Indole-d8 is a deuterated form of 3-Methyl-1H-Indole, where eight hydrogen atoms are replaced with deuterium. This compound is often used as a stable isotope-labeled standard in various analytical applications. The molecular formula of this compound is C9D8HN, and it has a molecular weight of 139.22 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1H-Indole-d8 typically involves the deuteration of 3-Methyl-1H-Indole. One common method is the exchange of hydrogen atoms with deuterium using deuterated reagents. For instance, 3-Methyl-1H-Indole can be treated with deuterated solvents such as deuterated chloroform (CDCl3) or deuterated methanol (CD3OD) under specific conditions to achieve the desired deuteration .
Industrial Production Methods
Industrial production of this compound may involve large-scale deuteration processes using specialized equipment to ensure high purity and yield. The process typically includes the use of deuterated gases or solvents and may require catalysts to facilitate the exchange of hydrogen with deuterium. The final product is then purified using techniques such as distillation or chromatography to achieve the required specifications .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1H-Indole-d8 undergoes various chemical reactions similar to its non-deuterated counterpart. These reactions include:
Oxidation: this compound can be oxidized to form corresponding indole derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert this compound into different reduced forms. Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Electrophilic substitution reactions are common for indole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in acetic acid for bromination reactions.
Major Products Formed
Oxidation: Formation of indole-3-carboxaldehyde or indole-3-carboxylic acid.
Reduction: Formation of 3-methylindoline.
Substitution: Formation of 3-bromo-1H-indole-d8 or 3-nitro-1H-indole-d8.
Scientific Research Applications
3-Methyl-1H-Indole-d8 has several applications in scientific research:
Analytical Chemistry: Used as an internal standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy for quantitative analysis.
Biological Studies: Employed in metabolic studies to trace the pathways and interactions of indole derivatives in biological systems.
Pharmaceutical Research: Utilized in the development and testing of new drugs, particularly those targeting indole-related pathways.
Industrial Applications: Used in the synthesis of deuterated compounds for various industrial applications, including the production of stable isotope-labeled pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Methyl-1H-Indole-d8 is similar to that of its non-deuterated counterpart. It interacts with various molecular targets and pathways, including:
Enzyme Inhibition: Acts as an inhibitor for certain enzymes involved in metabolic pathways.
Receptor Binding: Binds to specific receptors in biological systems, influencing cellular signaling and function.
Metabolic Pathways: Participates in metabolic reactions, serving as a precursor or intermediate in the synthesis of other biologically active compounds.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1H-Indole:
3-Bromo-1H-Indole: A brominated derivative with distinct reactivity and applications.
3-Nitro-1H-Indole: A nitrated derivative used in various chemical syntheses.
Uniqueness
3-Methyl-1H-Indole-d8 is unique due to its deuterium labeling, which provides distinct advantages in analytical applications. The presence of deuterium atoms enhances the stability and allows for precise quantification in mass spectrometry and NMR spectroscopy. This makes it a valuable tool in research and industrial applications where accurate measurement and tracing of indole derivatives are required .
Properties
CAS No. |
697807-03-7 |
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Molecular Formula |
C9H9N |
Molecular Weight |
139.227 |
IUPAC Name |
2,4,5,6,7-pentadeuterio-3-(trideuteriomethyl)-1H-indole |
InChI |
InChI=1S/C9H9N/c1-7-6-10-9-5-3-2-4-8(7)9/h2-6,10H,1H3/i1D3,2D,3D,4D,5D,6D |
InChI Key |
ZFRKQXVRDFCRJG-JGUCLWPXSA-N |
SMILES |
CC1=CNC2=CC=CC=C12 |
Synonyms |
β-Methylindole-d8; Scatole-d8; Skatol-d8; Skatole-d8; NSC 122024-d8; |
Origin of Product |
United States |
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